molecular formula C16H19N3O2 B2988931 (4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 536725-94-7

(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2988931
CAS No.: 536725-94-7
M. Wt: 285.347
InChI Key: QSKSPEPIXLIIFQ-PTNGSMBKSA-N
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Description

(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Research on compounds structurally related to "(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one" includes studies on their molecular structure in both solid states using X-Ray diffraction and in solution through NMR spectroscopy. These studies help understand the compound's geometrical configurations and potential reactivity or interaction mechanisms with other molecules (Foces-Foces et al., 2010).

Corrosion Inhibition

Schiff base compounds, which share a similar framework, have been studied for their corrosion inhibitory properties on steel in acidic solutions. These studies are crucial for applications in corrosion science, where such compounds can significantly reduce the corrosion rate, showcasing their potential as protective agents in industrial settings (Emregül & Hayvalı, 2006).

Hydrogen Bonding and Self-Assembly

Several studies have focused on the hydrogen-bonded networks and self-assembly processes involving pyrazolone derivatives. These investigations reveal the compound's ability to form intricate molecular architectures, which could be leveraged in the development of novel materials or nanotechnology applications (Quiroga et al., 2010).

Properties

IUPAC Name

5-methyl-4-(oxolan-2-ylmethyliminomethyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-15(11-17-10-14-8-5-9-21-14)16(20)19(18-12)13-6-3-2-4-7-13/h2-4,6-7,11,14,18H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCRVRAGYFBXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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